1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties of “1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride” are not available in the sources I have access to .科学的研究の応用

Thiophene Analogs and Potential Carcinogenicity

Thiophene analogs of carcinogens such as benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. The studies focus on the aromatic organic carcinogens and their thiophene analogs, exploring the possibility of similar carcinogenic effects. Compounds like 5-p-acetamidophenyl-2-thiophenamine hydrochloride and N-(5-phenylthiophen-2-yl)-acetamide were synthesized and evaluated using in vitro assays, indicating potential carcinogenicity. However, the overall chemical and biological behavior suggests a need for further evaluation to establish their capability of causing tumors in vivo (Ashby et al., 1978).

Importance of Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives exhibit a wide range of pharmacological activities with less toxic effects, highlighting the benzothiazole scaffold's importance in medicinal chemistry. These compounds show anti-viral, anti-microbial, anti-inflammatory, anti-tumor, and anti-cancer activities, making them crucial in drug development and research (Bhat & Belagali, 2020).

Pharmacological Profile of Benzothiazepine

1, 5-Benzothiazepines, as seven-membered heterocyclic compounds, hold significance in drug research due to their diverse bioactivities. These derivatives have shown promise in treating conditions such as hypertension and depression, acting as calcium channel blockers and tranquilizers. The structural activity relationship of these compounds underlines their potential in medicinal chemistry for developing new therapeutic agents (Dighe et al., 2015).

作用機序

Safety and Hazards

将来の方向性

The future directions for research on “1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride” could include elucidating its synthesis process, determining its molecular structure, investigating its chemical reactions, understanding its mechanism of action, characterizing its physical and chemical properties, and assessing its safety and hazards .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride involves the reduction of 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetone followed by reductive amination with formaldehyde and ammonium chloride.", "Starting Materials": [ "1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetone", "Sodium borohydride", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "1. Dissolve 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetone in ethanol.", "2. Add sodium borohydride to the solution and stir for several hours at room temperature.", "3. Quench the reaction by adding hydrochloric acid dropwise until the pH is acidic.", "4. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "5. Concentrate the product under reduced pressure to obtain 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanol.", "6. Dissolve 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanol in water.", "7. Add formaldehyde and ammonium chloride to the solution and stir for several hours at room temperature.", "8. Adjust the pH of the solution to basic using sodium hydroxide.", "9. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "10. Concentrate the product under reduced pressure to obtain 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride." ] } | |

CAS番号 |

1050509-07-3 |

製品名 |

1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride |

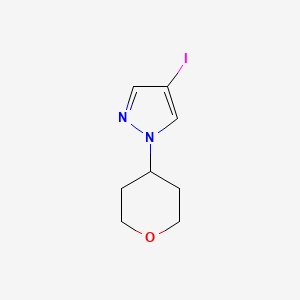

分子式 |

C9H14ClNS |

分子量 |

203.7 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。